molecular formula C20H15FN2O4 B4526704 2-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-6-(4-fluorophenyl)pyridazin-3(2H)-one

2-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-6-(4-fluorophenyl)pyridazin-3(2H)-one

Cat. No.: B4526704
M. Wt: 366.3 g/mol
InChI Key: KRSRTKILGZPTJV-UHFFFAOYSA-N
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Description

2-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-6-(4-fluorophenyl)pyridazin-3(2H)-one is a synthetic organic compound that belongs to the class of pyridazinone derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-6-(4-fluorophenyl)pyridazin-3(2H)-one typically involves multiple steps:

    Formation of the 2,3-dihydro-1,4-benzodioxin ring: This can be achieved through the cyclization of catechol with ethylene glycol under acidic conditions.

    Introduction of the 4-fluorophenyl group: This step involves the coupling of the 4-fluorophenyl group with a suitable precursor, often through a Suzuki or Heck coupling reaction.

    Formation of the pyridazinone core: This is typically achieved through the condensation of hydrazine with a suitable diketone or ketoester, followed by cyclization.

    Final coupling: The final step involves the coupling of the 2,3-dihydro-1,4-benzodioxin and 4-fluorophenyl groups with the pyridazinone core under appropriate conditions, such as using a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxin ring, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can occur at the pyridazinone core, potentially leading to the formation of dihydropyridazinone derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl group, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Common nucleophiles include amines, thiols, and alkoxides, often under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydropyridazinone derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory, anti-cancer, and anti-microbial activities.

Mechanism of Action

The mechanism of action of 2-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-6-(4-fluorophenyl)pyridazin-3(2H)-one is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes and receptors. The compound may exert its effects through the modulation of signaling pathways, inhibition of enzyme activity, or binding to specific receptors.

Comparison with Similar Compounds

Similar Compounds

    2-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-6-phenylpyridazin-3(2H)-one: Similar structure but lacks the fluorine atom.

    2-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-6-(4-chlorophenyl)pyridazin-3(2H)-one: Similar structure but has a chlorine atom instead of fluorine.

Uniqueness

The presence of the fluorine atom in 2-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-6-(4-fluorophenyl)pyridazin-3(2H)-one may confer unique properties such as increased metabolic stability, altered electronic properties, and enhanced binding affinity to certain biological targets compared to its non-fluorinated analogs.

Properties

IUPAC Name

2-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-6-(4-fluorophenyl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15FN2O4/c21-15-4-1-13(2-5-15)16-6-8-20(25)23(22-16)12-17(24)14-3-7-18-19(11-14)27-10-9-26-18/h1-8,11H,9-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRSRTKILGZPTJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)CN3C(=O)C=CC(=N3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-6-(4-fluorophenyl)pyridazin-3(2H)-one
Reactant of Route 2
Reactant of Route 2
2-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-6-(4-fluorophenyl)pyridazin-3(2H)-one
Reactant of Route 3
Reactant of Route 3
2-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-6-(4-fluorophenyl)pyridazin-3(2H)-one
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
2-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-6-(4-fluorophenyl)pyridazin-3(2H)-one
Reactant of Route 5
Reactant of Route 5
2-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-6-(4-fluorophenyl)pyridazin-3(2H)-one
Reactant of Route 6
Reactant of Route 6
2-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-6-(4-fluorophenyl)pyridazin-3(2H)-one

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